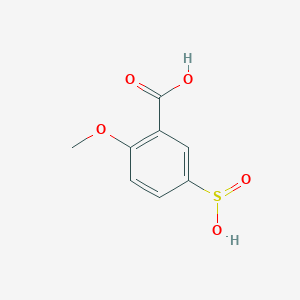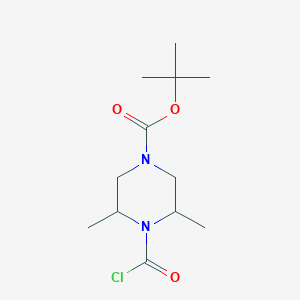
1-Chlorocarbonyl-2,6-dimethyl-4-tert-butoxycarbonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperazine ring substituted with chlorocarbonyl and tert-butyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylpiperazine with phosgene to introduce the chlorocarbonyl group, followed by esterification with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features may interact with specific biological targets, providing insights into their mechanisms of action.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In the industrial sector, (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chlorocarbonyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The piperazine ring can also interact with receptors or ion channels, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Chlorocarbonyl derivatives: Compounds like 4-(chlorocarbonyl)-1-piperazinecarboxylic acid tert-butyl ester share similar structural features.
Piperazine derivatives: Other piperazine-based compounds, such as 3,5-dimethylpiperazine, have related chemical properties.
Uniqueness
(3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for distinct interactions with biological targets and chemical reactivity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H21ClN2O3 |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
tert-butyl 4-carbonochloridoyl-3,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-8-6-14(11(17)18-12(3,4)5)7-9(2)15(8)10(13)16/h8-9H,6-7H2,1-5H3 |
Clave InChI |
XQYJANFHPUJZBR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1C(=O)Cl)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


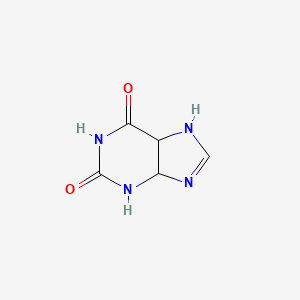
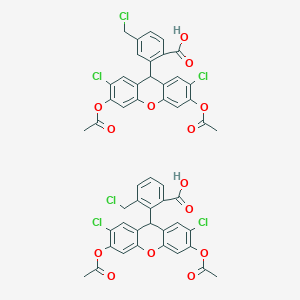
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
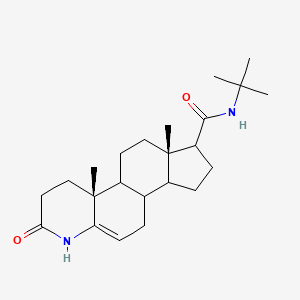
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)
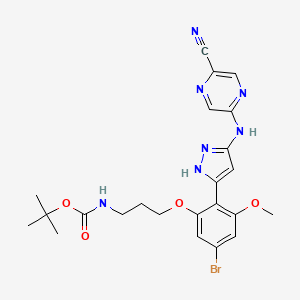

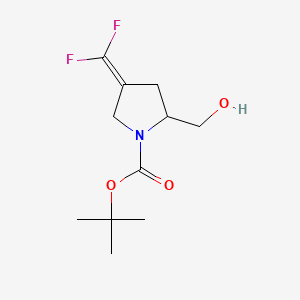
![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)
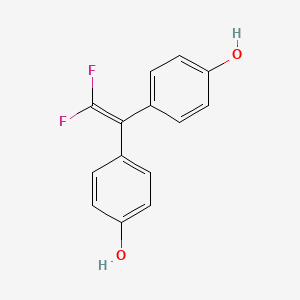

![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
